

Capromorelin Shows Significant Efficacy in Appetite Stimulation Over Placebo, Clinical Data Reveals

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Compound of Interest		
Compound Name:	Capromorelin	
Cat. No.:	B1582104	Get Quote

For Immediate Release – New analyses of clinical trial data demonstrate that **capromorelin**, a ghrelin receptor agonist, is significantly more effective than placebo in stimulating appetite and promoting weight gain. These findings, supported by a detailed understanding of its mechanism of action, position **capromorelin** as a promising therapeutic agent for conditions associated with inappetence and weight loss. This guide provides a comprehensive comparison of **capromorelin** versus placebo, presenting key experimental data, detailed protocols, and a look into its molecular signaling pathway.

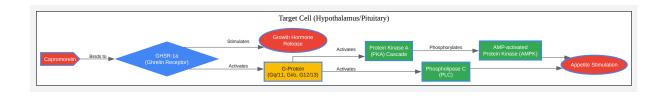
Mechanism of Action: Mimicking the "Hunger Hormone"

Capromorelin functions as a selective agonist of the growth hormone secretagogue receptor type 1a (GHSR-1a), effectively mimicking the action of ghrelin, the body's natural "hunger hormone".[1][2] Ghrelin is primarily produced in the stomach and plays a crucial role in regulating appetite by activating GHSR-1a in the hypothalamus and pituitary gland.[3][4] By binding to these receptors, **capromorelin** initiates a signaling cascade that stimulates the sensation of hunger, leading to increased food intake.[3]

Furthermore, the activation of GHSR-1a by **capromorelin** also stimulates the release of growth hormone (GH) from the pituitary gland. This, in turn, leads to an increase in the levels of insulin-like growth factor 1 (IGF-1), which may contribute to the building of lean muscle mass.



This dual action of appetite stimulation and potential anabolic effects makes **capromorelin** a subject of significant interest for treating cachexia (wasting syndrome) associated with chronic diseases.



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Figure 1. Capromorelin Signaling Pathway.

Efficacy in Appetite Stimulation and Weight Gain: Human and Veterinary Studies

Clinical trials in both human and animal subjects have consistently shown **capromorelin**'s superiority over placebo in key efficacy endpoints.

A study in older human adults with mild functional limitations demonstrated that **capromorelin** treatment for 6 months resulted in a 1.4 kg increase in lean body mass compared to a 0.3 kg increase in the placebo group. Body weight also increased by 1.4 kg in the **capromorelin** group, while the placebo group experienced a 0.2 kg loss.

In veterinary medicine, where **capromorelin** is approved for appetite stimulation in dogs and cats, the results are equally compelling. A pivotal field study in dogs with inappetence showed that 68.6% of dogs treated with **capromorelin** experienced an improvement in appetite, compared to 44.6% in the placebo group. Furthermore, the **capromorelin**-treated dogs had a mean body weight increase of 1.8%, while the placebo group showed a negligible 0.1% increase over a 4-day period. In a laboratory setting, healthy dogs administered **capromorelin** showed a more than 60% increase in food consumption compared to those given a placebo.





Studies in cats with chronic kidney disease, a condition often associated with weight loss, also showed that **capromorelin**-treated cats gained weight, in contrast to weight loss in the control group. Over 80% of cats treated with **capromorelin** either maintained or gained weight during the study.

Quantitative Efficacy Data: Capromorelin vs. Placebo

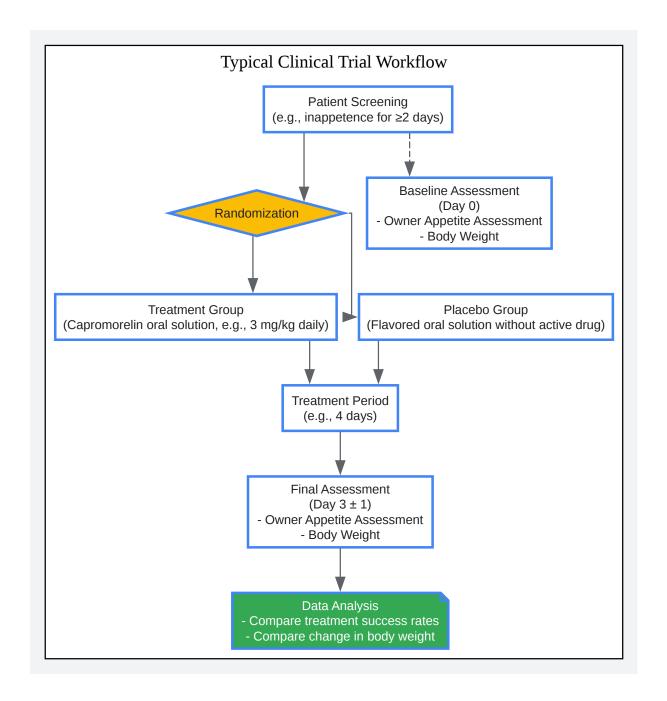


Study Population	Efficacy Endpoint	Capromorel in Group	Placebo Group	p-value	Reference
Human (Older Adults)	Mean Change in Lean Body Mass (6 months)	+1.4 kg	+0.3 kg	0.001	
Mean Change in Body Weight (6 months)	+1.4 kg	-0.2 kg	0.006		
Canine (Inappetent)	Treatment Success (Appetite Improvement)	68.6%	44.6%	0.008	
Mean Percent Change in Body Weight (4 days)	+1.8%	+0.1%	<0.001		
Canine (Healthy)	Mean Change in Food Consumption (4 days)	+60.55%	-11.15%	<0.001	
Feline (Chronic Kidney Disease)	Percent Change in Body Weight (56 days)	+5.2%	-1.6%	Significant	

Experimental Protocols



The robust design of the clinical trials underpins the reliability of these findings. A common methodology across studies involves a prospective, randomized, masked, and placebocontrolled design.



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Figure 2. Generalized Experimental Workflow.



In a representative study in dogs, 244 client-owned dogs with owner-reported inappetence for at least two days were enrolled. The dogs were randomized to receive either **capromorelin** oral solution (3 mg/kg) or a matching placebo oral solution once daily for four days. The placebo was a flavored solution identical in appearance and packaging to the active drug to maintain masking for both the owners and study personnel.

The primary efficacy endpoint was the owner's assessment of their dog's appetite at the end of the treatment period, using a structured questionnaire. Body weight was also measured at the beginning and end of the study. Safety was evaluated through physical examinations, clinical pathology, and monitoring of any adverse events.

Safety and Tolerability

Capromorelin is generally well-tolerated. In clinical trials, the most common adverse events reported were mild and transient gastrointestinal effects, such as diarrhea, vomiting, and hypersalivation. In the large field study in dogs, the frequency of vomiting and diarrhea was similar between the **capromorelin** and placebo groups.

Conclusion

The available evidence from both human and veterinary clinical trials strongly supports the efficacy of **capromorelin** over placebo for appetite stimulation and promoting weight gain. Its well-defined mechanism of action, mimicking the endogenous hunger hormone ghrelin, provides a solid scientific basis for its therapeutic effects. The consistent and statistically significant results across different species and clinical settings underscore the potential of **capromorelin** as a valuable tool in the management of inappetence and associated weight loss. Further research into its long-term effects and application in various cachectic states is warranted.

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